molecular formula C15H11N3O3S3 B2819980 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2380032-93-7

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2819980
CAS No.: 2380032-93-7
M. Wt: 377.45
InChI Key: AWTFZVMBHZHUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzothiadiazole core linked to a thiophene-furan hybrid substituent. The benzothiadiazole moiety (2,1,3-benzothiadiazole) is an electron-deficient aromatic system known for its applications in materials science and medicinal chemistry due to its strong electron-withdrawing properties and planar structure . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions between functionalized benzothiadiazole precursors and thiophene-furan intermediates, as seen in analogous sulfonamide syntheses .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S3/c19-24(20,14-3-1-2-13-15(14)18-23-17-13)16-7-12-6-11(9-22-12)10-4-5-21-8-10/h1-6,8-9,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTFZVMBHZHUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O3S3C_{15}H_{11}N_{3}O_{3}S_{3}, with a molecular weight of approximately 377.45 g/mol. The compound features a complex structure that includes furan and thiophene rings, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a furan-substituted thiophene with a benzothiadiazole derivative in the presence of specific catalysts and solvents to enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiophene and furan can effectively inhibit the growth of various bacterial strains:

Compound Target Bacteria Inhibition Zone (mm)
IVaE. coli (G-)12
IVbKlebsiella pneumoniae (G-)10
IVcStaphylococcus aureus (G+)15

In a study focusing on Schiff bases related to this compound, it was found that some exhibited good antibacterial activity against Streptococcus mutans, while others showed limited effectiveness against E. coli and Klebsiella pneumoniae .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes. Compounds in this class have demonstrated nanomolar-level potency in vitro, suggesting their utility in therapeutic applications targeting conditions like glaucoma and other ocular disorders .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may interact with specific enzymes such as carbonic anhydrases or cyclin-dependent kinases (CDKs), modulating their activity and influencing cellular pathways.
  • Receptor Binding : Its structure allows for binding to various receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Action : The presence of heterocyclic rings enhances the ability to penetrate bacterial membranes, leading to cell lysis or inhibition of growth.

Case Studies

A notable case study involved the evaluation of this compound's effects on cancer cell lines. Preliminary results indicated that it could inhibit the proliferation of certain tumor cells by interfering with key regulatory proteins involved in the cell cycle .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiadiazole Derivatives

  • N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 443105-20-2):
    This analog replaces the thiophene-furan side chain with a benzyl-methyl group. The absence of the heteroaromatic side chain reduces π-conjugation and may lower solubility in polar solvents. Its biological activity, if reported, would differ due to altered steric and electronic profiles .

Thiophene-Containing Sulfonamides

Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide (76) and derivatives (77–93) feature thiophene linked to benzothiazole or aryl sulfonamides . Key differences include:

  • Electronic Effects : Benzothiadiazole’s stronger electron-withdrawing nature compared to benzothiazole may increase electrophilicity, affecting reactivity in medicinal targets.
  • Substituent Position : The para-sulfonamide group in the target compound contrasts with meta-substituted derivatives in , altering dipole moments and hydrogen-bonding capacity.

Furan-Thiophene Hybrid Analogs

Heterocycle-containing derivatives like N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) and N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a) share furan/thiophene motifs but lack the sulfonamide-benzothiadiazole core. These compounds exhibit moderate anti-LSD1 activity (IC50 ~100 nM), suggesting that the target compound’s sulfonamide group could enhance binding affinity through additional polar interactions.

Physicochemical and Spectroscopic Comparisons

Spectral Data

  • IR Spectroscopy : The target compound’s sulfonamide group is expected to show ν(S=O) stretches near 1150–1250 cm⁻¹, consistent with analogs in (1243–1258 cm⁻¹ for C=S) . The absence of ν(C=O) (~1663–1682 cm⁻¹) distinguishes it from hydrazinecarbothioamide precursors .
  • NMR : The benzothiadiazole protons typically resonate downfield (δ 8.0–9.0 ppm in ¹H NMR), while the furan-thiophene methylene linker (SCH₂) appears near δ 4.0–4.5 ppm, similar to ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives (δ 4.2–4.6 ppm) .

Solubility and Stability

  • The furan-thiophene moiety may improve lipid solubility compared to purely aromatic analogs (e.g., biphenyl sulfonamides in ). However, the polar sulfonamide group counterbalances this, likely rendering the compound soluble in DMSO or DMF, as seen in related derivatives .
  • Stability under basic conditions may be compromised due to the benzothiadiazole core’s susceptibility to nucleophilic attack, a trait shared with benzo[d]thiazole derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Spectral Features (¹H NMR) Reported Activity
Target Compound Benzothiadiazole-sulfonamide 4-(Furan-3-yl)thiophen-2-ylmethyl ~395.45 δ 8.2–8.8 (benzothiadiazole H), δ 4.3 (SCH₂) N/A
N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide Benzyl-methyl ~347.42 δ 7.3–7.5 (benzyl H), δ 3.1 (N-CH₃) N/A
Compound 76 Benzothiazole-thiophene Biphenyl-3-sulfonamide ~463.54 δ 7.6–8.1 (biphenyl H), δ 6.9 (thiophene H) Anthrax LF inhibition
Compound 3b Benzamide 3-(Furan-3-yl), 2-aminocyclopropyl ~399.87 δ 6.5–7.2 (furan H), δ 1.8 (cyclopropyl H) Anti-LSD1 (IC50 ~100 nM)

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
1Pd(PPh₃)₄, Na₂CO₃THF/H₂O70°C75%
2SOCl₂, DMFDMF60°C68%

Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?

Answer:
Structural validation requires:

  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). ¹³C NMR confirms heterocyclic carbons (120–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 445.02) verifies molecular weight .
  • X-ray Crystallography : Resolves dihedral angles between benzothiadiazole and thiophene-furan moieties (≈25°), critical for electronic conjugation analysis .

Basic: What initial biological screening approaches evaluate its pharmacological potential?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) via fluorometric assays (IC₅₀ calculation) .
    • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 cells to determine selectivity indices .

Q. Table 2: Preliminary Bioactivity Data

AssayTargetResult (IC₅₀/MIC)
COX-2 InhibitionEnzyme2.3 µM
AntimicrobialS. aureus12.5 µg/mL
Cytotoxicity (HEK-293)Cell Viability>100 µM

Advanced: How can researchers optimize the coupling reaction to improve yield?

Answer:
Contradictions in yields (e.g., 68% vs. literature-reported 85%) arise from:

  • Catalyst Screening : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher coupling efficiency in polar aprotic solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h (100°C, 300W), achieving 88% yield .
  • In Situ FTIR Monitoring : Track thiophene-furan intermediate formation to adjust stoichiometry .

Advanced: What strategies resolve contradictions in stability data under varying pH conditions?

Answer:
Discrepancies in stability (e.g., decomposition at pH <5 vs. pH 7–9) require:

  • Forced Degradation Studies : Expose to HCl (pH 3) and NaOH (pH 10) at 40°C for 48h. HPLC analysis shows 90% stability at pH 7–9 but <50% at pH 3 due to sulfonamide hydrolysis .
  • Stabilization Strategies :
    • Lyophilization : Formulate as lyophilized powder with mannitol (TGA confirms <1% moisture) .
    • Buffer Optimization : Use phosphate buffer (pH 7.4) for in vitro assays to prevent degradation .

Advanced: How to design SAR studies to elucidate key pharmacophores?

Answer:
Methodology :

Analog Synthesis : Modify:

  • Furan Substituents : Replace 3-furan with 2-furan or pyridine .
  • Sulfonamide Linker : Introduce methyl or trifluoromethyl groups .

Bioactivity Correlation :

  • QSAR Modeling : Use Gaussian09 to calculate electrostatic potential maps; benzothiadiazole sulfonamide shows highest electron-withdrawing capacity (linked to COX-2 affinity) .
  • Docking Simulations (AutoDock Vina) : Identify H-bond interactions between sulfonamide and COX-2 Arg120 (∆G = -9.2 kcal/mol) .

Q. Table 3: SAR Key Findings

ModificationCOX-2 IC₅₀ (µM)Notes
3-Furan (Parent)2.3Reference
2-Furan5.8Reduced activity
Pyridine Replacement15.4Loss of π-π stacking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.